

Aspartame-d5: A Toxicological and Safety Profile

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Compound of Interest

Compound Name: Aspartame-d5

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspartame, a widely utilized artificial sweetener, has been the subject of extensive toxicological evaluation by global regulatory bodies, which have consistently affirmed its safety at established Acceptable Daily Intake (ADI) levels. This technical guide provides a comprehensive overview of the toxicological profile of aspartame, with a specific focus on its deuterated isotopologue, **Aspartame-d5**. While direct toxicological data for **Aspartame-d5** is not publicly available, this guide leverages the extensive data on aspartame and integrates the principles of stable isotope labeling in toxicological research to provide a robust safety assessment. **Aspartame-d5**, a deuterated version of aspartame, is primarily used as an internal standard in analytical chemistry for the precise quantification of aspartame in various matrices. The substitution of hydrogen with deuterium is not expected to significantly alter the toxicological properties of the molecule. This guide presents key quantitative toxicological data, detailed experimental methodologies, and relevant metabolic pathways to inform researchers and drug development professionals.

Introduction to Aspartame and Aspartame-d5

Aspartame is a low-calorie artificial sweetener approximately 200 times sweeter than sucrose[1][2]. Chemically, it is the methyl ester of the dipeptide of two naturally occurring amino acids, L-aspartic acid and L-phenylalanine[3][4]. Following ingestion, aspartame is rapidly and completely hydrolyzed in the gastrointestinal tract to these two amino acids and methanol[3][5]

[6]. These metabolites are then absorbed and metabolized through normal physiological pathways[3][5][6].

Aspartame-d5 is a stable isotope-labeled version of aspartame where five hydrogen atoms in the methyl ester group have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for accurate and precise quantification of aspartame. Stable isotope-labeled compounds are invaluable tools in metabolism and toxicity studies, enabling the tracing and characterization of metabolites[7][8][9][10].

Quantitative Toxicological Data

The toxicological database for aspartame is extensive. The following tables summarize key quantitative data from various studies. It is important to note that these values are for non-deuterated aspartame. Given the nature of deuterium substitution, the toxicological profile of **Aspartame-d5** is anticipated to be very similar.

Table 1: Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect Level (NOAEL)

Parameter	Value	Species	Regulatory Body/Study	Citation
ADI	40 mg/kg bw/day	Human	JECFA/WHO, EFSA	[6][11][12][13]
ADI	50 mg/kg bw/day	Human	FDA	[3][6][14]
NOAEL	4000 mg/kg bw/day	Rat	104-week study	[11][15]

Table 2: Genotoxicity Studies of Aspartame

Assay	Test System	Concentration/ Dose	Results	Citation
Ames Test	S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	Up to 5,000 μ g/plate	Negative (with and without metabolic activation)	[1]
Chromosome Aberration	Human lymphocytes	500, 1,000, 2,000 μ g/ml	Positive (dose- dependent)	[1]
Sister Chromatid Exchange	Human lymphocytes	Not specified	Negative	[1]
Micronucleus Test	Human lymphocytes	Highest concentrations	Positive (dose- dependent for 48h)	[16]
Micronucleus Test	Mouse peripheral blood erythrocytes	Up to 50,000 ppm (in feed)	Positive (in females at highest dose)	[17]
Comet Assay	Mouse bone marrow cells	7, 14, 28, and 35 mg/kg bw	Increased DNA damage	[18]
Dominant Lethal Assay	CD Rats	Not specified	Negative	[1]

Table 3: Carcinogenicity Studies of Aspartame

Species	Dosing Regimen	Key Findings	Citation
Sprague-Dawley Rats	50,000 ppm in feed	Increased incidence of malignant tumors in females	[1]
SCL Wistar Rats	Not specified	No cancer-inducing effects	[1]
F344 Rats (male)	Not specified	No cancer-inducing effects	[1]
Genetically Modified Mice (p53 haploinsufficient)	Up to 50,000 ppm in feed for 9 months	No evidence of carcinogenic activity	[17]
Humans (epidemiological studies)	Varied	Inconsistent results, with some studies suggesting a possible link to certain cancers, while others show no association. Major regulatory bodies conclude no convincing evidence of carcinogenicity in humans.	[1] [19] [20] [21] [22]

Table 4: Reproductive and Developmental Toxicity of Aspartame

Species	Dosing Regimen	Key Findings	Citation
Mice (male)	40, 80, and 160 mg/kg bw/day for 90 days	Reduced sperm parameters, altered hormone levels, and induced oxidative stress in testes at high doses.	[23][24]
Rats (female)	50 & 100 mg/kg bw/day	Decreased serum estrogen and histopathological changes in ovaries.	[25]
Rats	Up to 4000 mg/kg bw/day	No developmental toxicity.	[22]
Mice	Up to 5700 mg/kg bw/day	No developmental toxicity.	[22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. Below are summaries of protocols for key studies on aspartame.

Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Assay):
 - Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.
 - Methodology: The standard plate-incorporation assay was used. Aspartame was tested at concentrations up to 5,000 μ g/plate, both with and without a mammalian metabolic activation system (S9 mix from rat liver). The number of revertant colonies was counted after incubation.[1][26]
- In Vitro Chromosome Aberration Test:
 - Test System: Cultured human peripheral blood lymphocytes.

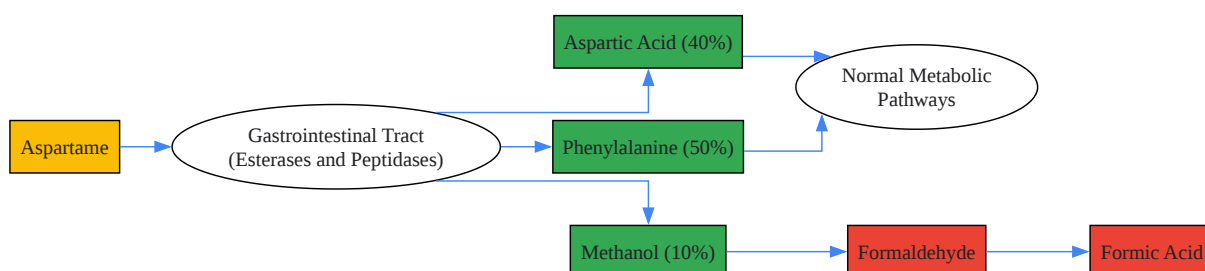
- Methodology: Lymphocyte cultures were treated with aspartame at concentrations of 500, 1000, and 2000 µg/ml for 24 and 48 hours. Colcemid was added to arrest cells in metaphase. Cells were harvested, fixed, and slides were prepared and stained with Giemsa. Metaphase spreads were analyzed for chromosomal aberrations.[1][16]
- In Vivo Micronucleus Test:
 - Test System: Swiss albino mice.
 - Methodology: Mice were orally administered with different concentrations of aspartame (e.g., 7, 14, 28, and 35 mg/kg body weight). Bone marrow was collected from the femur, and polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess cytotoxicity.[1][18]
- Comet Assay (Single Cell Gel Electrophoresis):
 - Test System: Bone marrow cells of Swiss albino mice.
 - Methodology: Following oral administration of aspartame, bone marrow cells were isolated and embedded in agarose on a microscope slide. The cells were lysed, and the slides were subjected to electrophoresis. DNA damage was quantified by measuring the length and intensity of the "comet tail." [18][26]

Carcinogenicity Bioassay

- Long-term Rodent Feeding Study:
 - Test System: Sprague-Dawley rats.
 - Methodology: Groups of rats were fed diets containing various concentrations of aspartame (e.g., up to 100,000 ppm) for their entire lifespan. A control group received a standard diet. Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination of all major organs and tissues was performed.[1][27]

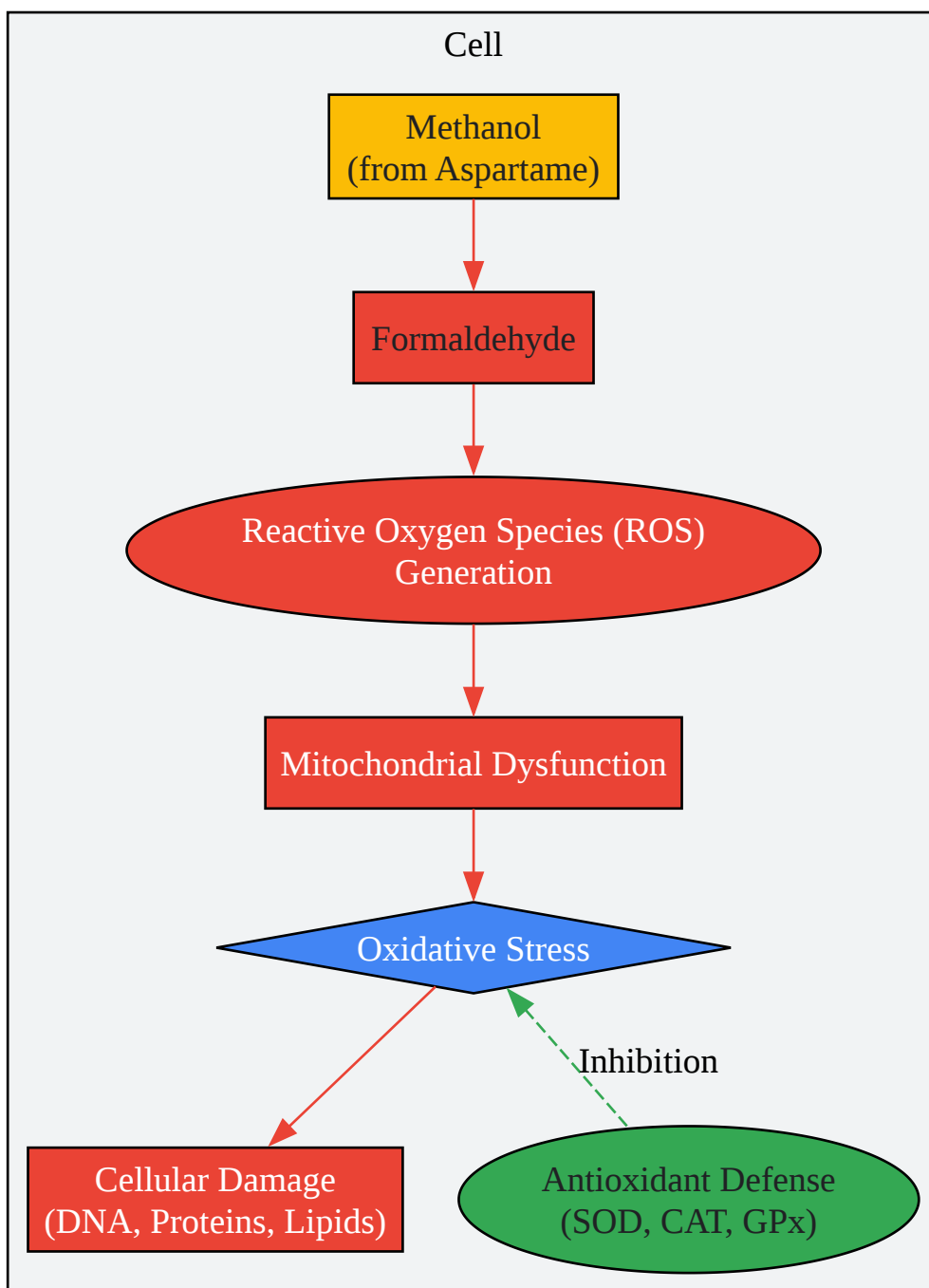
Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of aspartame, when observed, are generally attributed to its metabolites. The following diagrams illustrate the metabolic pathway of aspartame and a proposed mechanism for inducing oxidative stress.



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Caption: Metabolic breakdown of aspartame in the gastrointestinal tract.



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Caption: Proposed pathway of methanol-induced oxidative stress.

Safety and Regulatory Status

Major international regulatory agencies have consistently concluded that aspartame is safe for human consumption at current acceptable daily intake levels.

- U.S. Food and Drug Administration (FDA): The FDA approved aspartame in 1974 and has reviewed its safety multiple times, consistently reaffirming its safety for the general population, except for individuals with phenylketonuria (PKU).[\[28\]](#)[\[29\]](#) The FDA's ADI for aspartame is 50 mg/kg of body weight per day.[\[3\]](#)[\[6\]](#)[\[14\]](#)
- European Food Safety Authority (EFSA): EFSA has also conducted comprehensive reviews of aspartame's safety and concluded that it is safe for human consumption.[\[5\]](#) The EFSA established an ADI of 40 mg/kg of body weight per day.[\[6\]](#)[\[12\]](#)
- Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has also reaffirmed the safety of aspartame and maintains an ADI of 40 mg/kg of body weight per day.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Despite the consensus among major regulatory bodies, some studies have raised concerns about the potential for genotoxicity and carcinogenicity.[\[1\]](#)[\[19\]](#) However, these findings have been critically evaluated by regulatory agencies and have not been deemed sufficient to alter the overall safety assessment of aspartame at current consumption levels.[\[13\]](#)[\[22\]](#)[\[29\]](#)

The Role of Aspartame-d5 in Research

Aspartame-d5 serves as a critical analytical tool in toxicological and pharmacokinetic research. Its use as an internal standard in mass spectrometry allows for the accurate quantification of aspartame and its metabolites in biological samples. This is essential for:

- Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of aspartame.
- Exposure assessment: Accurately measuring the levels of aspartame in food products and biological samples to ensure consumption remains within the ADI.
- Metabolite identification: Aiding in the identification and quantification of aspartame's breakdown products.

The principle of using deuterated standards lies in their chemical identity to the analyte of interest, while their mass difference allows for their distinction in a mass spectrometer. The deuterium substitution is not expected to significantly alter the biological activity or toxicological profile, a concept known as the "isotope effect," which is generally minimal for this type of labeling.

Conclusion

The toxicological profile of aspartame has been extensively studied, and it is considered safe for human consumption by major regulatory agencies worldwide at the established ADI. While some studies have indicated potential for genotoxicity and carcinogenicity, the overall weight of scientific evidence supports its safety.

Direct toxicological data for **Aspartame-d5** is not available in the public domain. However, based on the principles of stable isotope labeling, its toxicological profile is expected to be virtually identical to that of aspartame. **Aspartame-d5** is a valuable tool for researchers, enabling precise and accurate quantification of aspartame in various experimental settings, thereby contributing to the ongoing safety assessment of this widely used artificial sweetener. This guide provides a comprehensive summary of the available data to support the research and development activities of scientists and drug development professionals.

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